molecular formula C12H15NO5 B1387514 Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate CAS No. 1171787-39-5

Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate

Cat. No.: B1387514
CAS No.: 1171787-39-5
M. Wt: 253.25 g/mol
InChI Key: UVORJZCWYUFBFL-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a pyruvoyl group attached to the pyrrole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2-methyl-1H-pyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with pyruvic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Applications in Scientific Research

Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate has several applications across multiple disciplines:

Organic Synthesis

This compound serves as a building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to introduce additional functional groups.
  • Reduction : Capable of reducing carbonyl groups to alcohols.
  • Substitution Reactions : Can react with nucleophiles like amines or thiols.

Biological Research

This compound is being studied for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that it may inhibit enzymes involved in microbial cell wall synthesis.
  • Anticancer Activity : Investigated for its ability to affect cellular pathways related to proliferation and apoptosis.

Medicinal Chemistry

The compound is explored for its potential use in drug development:

  • Pharmacophore Development : Its structural features may lead to the design of novel therapeutic agents targeting specific diseases.

Industrial Applications

In industry, it is utilized as an intermediate in the production of specialty chemicals, including dyes and pigments.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated that the compound inhibited the growth of several bacterial strains. The mechanism was linked to the inhibition of cell wall synthesis enzymes, suggesting a potential application in developing new antibiotics.

Case Study 2: Anticancer Research

Research exploring the anticancer properties revealed that this compound could induce apoptosis in cancer cell lines through modulation of signal transduction pathways. Further investigations are ongoing to elucidate the precise molecular mechanisms involved.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methoxy-2-methyl-1H-pyrrole-3-carboxylate: Lacks the pyruvoyl group, resulting in different chemical and biological properties.

    Methyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    5-Methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester group.

Uniqueness

This compound is unique due to the presence of both the methoxy and pyruvoyl groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields of research.

Biological Activity

Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has gained attention in the scientific community due to its potential biological activities. This compound features a unique structural configuration that includes methoxy and pyruvoyl groups, which may contribute to its reactivity and biological effects. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

This compound has the molecular formula C12H15NO5C_{12}H_{15}NO_5 and is characterized by the following structural components:

  • Pyrrole Ring : A five-membered ring containing one nitrogen atom.
  • Methoxy Group : Contributes to the compound's lipophilicity.
  • Pyruvoyl Group : Implicated in various biological interactions.

Physical Properties

PropertyValue
Molecular Weight239.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus1
Escherichia coli64

This suggests that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines. In vitro assays indicated that this compound affects cell cycle progression and induces apoptosis in certain cancer cells, although specific IC50 values were not disclosed in the available literature.

The proposed mechanism of action involves inhibition of enzymes related to microbial cell wall synthesis, leading to bacterial cell death. Additionally, its interaction with cellular receptors may modulate signal transduction pathways associated with cell growth and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives, including this compound, highlighted its low nanomolar inhibition of bacterial DNA gyrase B. This enzyme is crucial for bacterial DNA replication, making it an attractive target for antibiotic development .

Case Study 2: Anticancer Properties

In another investigation focused on anticancer activity, researchers treated various cancer cell lines with this compound. The results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .

Properties

IUPAC Name

ethyl 5-methoxy-2-methyl-4-(2-oxopropanoyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-5-18-12(16)8-6(2)13-11(17-4)9(8)10(15)7(3)14/h13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVORJZCWYUFBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C(=O)C(=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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